tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
“tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C17H25BO4 . It is also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid tert-Butyl Ester . This compound is often used as an intermediate in the synthesis of various biologically active compounds .
Synthesis Analysis
The compound can be synthesized through a series of substitution reactions . The structure of the synthesized compound is usually confirmed by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) spectroscopy .Molecular Structure Analysis
The molecular structure of the compound is determined by X-ray diffraction and calculated using density functional theory (DFT) . The DFT calculations can reveal the stable and unstable conformers of the molecule .Chemical Reactions Analysis
As an intermediate, this compound can undergo various chemical reactions, including the Suzuki–Miyaura reaction, which allows for further modification of the indazole structure type .Physical and Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a molecular weight of 304.19 and a melting point of 142 °C .Scientific Research Applications
Synthesis of Complex Molecules
tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a pivotal compound in synthesizing intricate molecular structures, such as ortho-linked polyamides, which exhibit exceptional thermal stability and solubility in polar solvents. These polyamides are noncrystalline and can form transparent, flexible films, showcasing their utility in advanced material applications (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Photophysical and Electrochemical Studies
The compound has also been studied in the context of photophysical and electrochemical investigations, for instance, the exploration of fluorescent molecules like 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) for potential applications in sensing and material sciences. BBT demonstrates high fluorescent quantum yields, making it suitable for polymeric and solution studies (Fourati, Thierry Maris, Skene, Bazuin, & Prud’homme, 2011).
Sensing and Quantification Platforms
Furthermore, the integration of this compound in the synthesis of anionic water-soluble conjugated polymers provides a foundation for multicolor protein sensing and quantification, utilizing the unique fluorescence change properties of these polymers for bioanalytical applications (Dingyi Yu, Yong Zhang, & B. Liu, 2008).
Advanced Material Applications
The compound's role extends to advanced material applications, such as in the creation of fluorescent molecular rotors for viscosity sensing, reversible thermochromism, and bioimaging, highlighting its versatility in both organic synthesis and material science domains (Marisol Ibarra-Rodrı Guez et al., 2017).
Mechanism of Action
Target of Action
Tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, the primary targets of this compound are likely to be the proteins or enzymes involved in these biological activities.
Mode of Action
It is known that the compound is acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .
Biochemical Pathways
The compound is a significant intermediate in the synthesis of 1H-indazole derivatives . Indazole derivatives are widely used in medicine, pesticides, functional materials, and chemical engineering due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity . Therefore, the compound likely affects the biochemical pathways related to these activities.
Pharmacokinetics
The compound’s molecular weight is 32218 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its role as an intermediate in the synthesis of 1H-indazole derivatives . These derivatives have been reported to have various biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Action Environment
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BFO4/c1-15(2,3)21-14(20)12-9-8-11(19)10-13(12)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPNTSFBYVPPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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